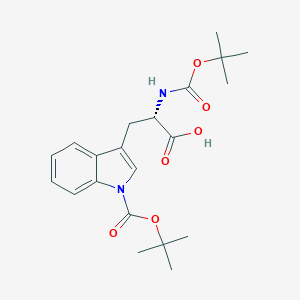

Boc-Trp(Boc)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATGZMFSCKUQGO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Boc-Trp(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nindole-bis(tert-butyloxycarbonyl)-L-tryptophan, commonly abbreviated as Boc-Trp(Boc)-OH, is a crucial derivative of the amino acid L-tryptophan utilized extensively in peptide synthesis. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on both the alpha-amino group and the indole nitrogen of the tryptophan side chain offers significant advantages, particularly in Boc solid-phase peptide synthesis (SPPS). This dual protection strategy minimizes side reactions associated with the acid-labile indole ring, such as oxidation and alkylation, during the repetitive acidolytic deprotection steps of the α-amino Boc group.[1] This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a white to slightly yellow or beige powder.[2] It is generally soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[3] While relatively stable at room temperature, it may decompose under conditions of high temperature, light, or strong acids.[2]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₈N₂O₆ | [2][4][5] |

| Molecular Weight | 404.46 g/mol | [2] |

| Appearance | White to slight yellow to beige powder | [2] |

| Optical Rotation [α]²⁵/D | +13.5 to +17.5° (c=1 in methanol) | [2] |

| Purity (by TLC) | ≥98% | [2] |

| Storage Temperature | 15-25°C | [2] |

Note on Melting Point: A definitive melting point for this compound is not consistently reported in the literature. For comparison, the related compound Nα-Boc-L-tryptophan (Boc-Trp-OH) has a reported melting point of 136 °C with decomposition.[6]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the protons of the tryptophan backbone, the indole ring, and the two Boc protecting groups. Based on analogous structures, the following chemical shifts can be expected:

-

Boc groups: A singlet around 1.4-1.6 ppm, integrating to 18 protons.

-

α-CH and β-CH₂ protons: Multiplets in the range of 3.2-4.8 ppm.

-

Indole ring protons: Signals in the aromatic region, typically between 7.0 and 8.1 ppm.[7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides confirmation of the carbon framework. Key expected signals include:

-

Boc methyl carbons: Around 28.5 ppm.

-

Boc quaternary carbons: Around 80.0-84.0 ppm.

-

α-carbon and β-carbon: Signals in the aliphatic region.

-

Indole ring carbons: Resonances in the aromatic region (115-136 ppm).

-

Carbonyl carbons (Boc and carboxylic acid): Signals in the range of 150-176 ppm.[7][9][10]

FT-IR Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups:

-

N-H stretching: A broad band in the region of 3300-3400 cm⁻¹.

-

C-H stretching (aliphatic and aromatic): Bands around 2850-3100 cm⁻¹.

-

C=O stretching (carbonyls of Boc and carboxylic acid): Strong absorptions in the region of 1650-1750 cm⁻¹.[4][11][12]

Experimental Protocols

Synthesis and Purification of this compound

Diagram of Synthetic Pathway

Caption: General synthetic scheme for this compound.

Purification Protocol (Adapted from a similar compound): [3]

-

Dissolution: Dissolve the crude this compound (e.g., 100g) in a minimal amount of a suitable solvent like isopropyl ether (e.g., 200ml).

-

Stirring: Stir the mixture for approximately 30 minutes.

-

Precipitation: Transfer the solution to a flask containing a non-polar solvent such as n-heptane (e.g., 1500ml) and stir for about 1 hour to induce precipitation.

-

Filtration: Filter the precipitate and wash it with the non-polar solvent.

-

Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 50°C).

Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

The primary application of this compound is in Boc-SPPS. The double Boc protection is particularly advantageous when synthesizing peptides containing arginine, as it prevents modification of the tryptophan side chain by byproducts from the cleavage of arginine's side-chain protecting group.[13]

Diagram of a Boc-SPPS Cycle

Caption: A single cycle of Boc-SPPS.

General Boc-SPPS Protocol: [14][15]

-

Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (DCM).

-

Boc Deprotection: Remove the N-terminal Boc group of the resin-bound peptide by treating it with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) for about 20-30 minutes. When tryptophan is present, a scavenger such as 0.5% dithioethane (DTE) may be added to the deprotection solution.[14]

-

Washing: Wash the resin with DCM and then an alcohol like isopropyl alcohol (IPA).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base solution, for instance, 10% triethylamine (TEA) in DCM.

-

Coupling: Couple the this compound to the deprotected N-terminus. This is typically achieved using a coupling agent like diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in a solvent mixture like DMF/DCM.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the Resin

After the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Diagram of Cleavage and Deprotection

Caption: Workflow for peptide cleavage and purification.

Anhydrous Hydrogen Fluoride (HF) Cleavage Protocol: [15]

-

Preparation: Dry the peptide-resin and place it in a specialized HF-resistant reaction vessel. Add appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.

-

HF Treatment: Carefully condense anhydrous HF into the reaction vessel and stir the mixture at low temperature (e.g., -5 to 0 °C) for about 1 hour.

-

HF Removal: Evaporate the HF under a stream of nitrogen and then under high vacuum.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Washing and Extraction: Wash the precipitated peptide with cold ether to remove scavengers and other organic-soluble impurities. Extract the peptide with a suitable aqueous solvent (e.g., dilute acetic acid).

-

Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.

Purity Analysis by HPLC

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of protected amino acids and the final peptide product.

General HPLC Protocol for Purity Assessment: [16][17][18][19]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% TFA. A common gradient might be from 5% to 95% B over 20-30 minutes.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: e.g., 30 °C.

-

Detection: UV detection at a wavelength of 210 or 220 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL and filter before injection.

Conclusion

This compound is an indispensable reagent for modern peptide synthesis, particularly within the Boc-SPPS framework. Its dual-protected nature effectively mitigates common side reactions involving the tryptophan indole nucleus, leading to higher purity and yields of the target peptide. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development, facilitating the effective use of this important building block.

References

- 1. peptide.com [peptide.com]

- 2. This compound Novabiochem 144599-95-1 [sigmaaldrich.com]

- 3. ajpamc.com [ajpamc.com]

- 4. This compound | C21H28N2O6 | CID 7020330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Boc-Trp-OH = 99.0 TLC 13139-14-5 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. chempep.com [chempep.com]

- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Boc-Trp(Boc)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα,N1-bis(tert-butoxycarbonyl)-L-tryptophan, commonly referred to as Boc-Trp(Boc)-OH. It details its chemical and physical properties, its critical role and application in solid-phase peptide synthesis (SPPS), and the rationale behind its use for producing high-purity peptides for research and drug development.

Core Compound Data

This compound is a derivative of the amino acid L-tryptophan where both the alpha-amino group and the indole nitrogen are protected by a tert-butoxycarbonyl (Boc) group. This dual protection is crucial for preventing unwanted side reactions during peptide synthesis.

| Property | Value | Citations |

| CAS Number | 144599-95-1 | [1][2][3][4][5] |

| Molecular Formula | C21H28N2O6 | [1][2][3][5] |

| Molecular Weight | 404.46 g/mol | [2][3][5] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥98% (TLC) | [2] |

| Solubility | Soluble in DMF, DMSO, and methanol | [6] |

The Role of this compound in Peptide Synthesis

In peptide synthesis, particularly utilizing the Boc/Bzl protection strategy, the indole side chain of tryptophan is susceptible to oxidation and modification by cationic species generated during the cleavage steps.[6][7] Protecting the indole nitrogen with a Boc group, in addition to the Nα-Boc protection, effectively minimizes these side reactions.[6][7] This strategy is particularly important for the synthesis of complex peptides where high purity and yield are paramount.[2] The N-in-Boc protection helps to ensure the integrity of the tryptophan residue throughout the synthesis process.[2]

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc-SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual or automated Boc-SPPS. This protocol assumes the synthesis is being carried out on a suitable resin, such as a Merrifield or PAM resin.

1. Resin Preparation and Swelling:

-

Begin with the desired resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes to ensure optimal reaction conditions.[4]

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc protecting group from the resin-bound amino acid.[8][9]

-

When tryptophan, cysteine, or methionine are present in the sequence, the addition of a scavenger such as 0.5% dithioethane (DTE) to the TFA/DCM solution is recommended to prevent side reactions.[9]

-

Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove TFA and byproducts.[9]

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).[4]

-

Wash the resin again with DCM (3x) to remove excess base.[4]

4. Coupling of this compound:

-

Activation: In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin substitution) with a suitable coupling reagent. A common method is the use of HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in the presence of DIEA (4-8 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.

-

Coupling: Add the activated this compound solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

5. Washing:

-

After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

6. Repeat Cycle:

-

The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide chain.

7. Final Cleavage and Deprotection:

-

Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including both Boc groups on the tryptophan residue) are removed.

-

A common method for cleavage from Boc-SPPS resins is treatment with anhydrous hydrogen fluoride (HF).[10]

-

Alternative cleavage cocktails, such as those using trifluoromethanesulfonic acid (TFMSA), can also be employed.[10]

-

The cleavage mixture typically contains scavengers (e.g., thioanisole, cresol) to protect the peptide from reactive cationic species generated during the process.[7]

Visualizing Workflows and Pathways

Boc-SPPS Cycle for this compound Incorporation

Caption: Workflow for one cycle of Boc-SPPS.

Hypothetical Signaling Pathway for a Tryptophan-Containing Peptide

Peptides synthesized using modified amino acids like this compound are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to modulate cellular signaling.[4] The incorporation of a modified tryptophan can influence the peptide's binding affinity and efficacy, thereby altering downstream signaling cascades.[4]

Caption: A hypothetical GPCR signaling pathway.

References

- 1. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. soc.chim.it [soc.chim.it]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

A Technical Guide to the Synthesis and Purification of Nα-Boc-N-in-Boc-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα-Boc-N-in-Boc-L-tryptophan, a doubly protected amino acid derivative crucial for various applications in peptide synthesis and drug development. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

L-Tryptophan, with its reactive α-amino and indole nitrogen groups, necessitates the use of protecting groups in peptide synthesis to ensure selective amide bond formation and prevent undesirable side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under various conditions and its facile removal under mild acidic conditions. The protection of both the α-amino (Nα) and the indole nitrogen (N-in) with Boc groups yields Nα-Boc-N-in-Boc-L-tryptophan. This di-protected derivative offers enhanced stability and solubility, making it an ideal building block for the synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS).[1][2] The protection of the indole nitrogen is particularly important to prevent alkylation and other side reactions that can occur during peptide synthesis.[2]

Synthesis of Nα-Boc-N-in-Boc-L-tryptophan

The synthesis of Nα-Boc-N-in-Boc-L-tryptophan is typically achieved through a one-pot reaction from L-tryptophan using an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base and catalyst. The most common and efficient method utilizes 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst.[3][4]

Reaction Mechanism

The reaction proceeds in a stepwise manner. First, the more nucleophilic α-amino group reacts with (Boc)₂O to form the mono-protected Nα-Boc-L-tryptophan. In the presence of a catalyst like DMAP, the less nucleophilic indole nitrogen is also acylated by (Boc)₂O to yield the desired di-protected product.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

-

L-Tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-tryptophan (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq) to the solution. In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (2.2-2.5 eq) in anhydrous acetonitrile.

-

Reaction: Slowly add the (Boc)₂O solution to the L-tryptophan solution at room temperature with continuous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes mixture). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of Nα-Boc-N-in-Boc-L-tryptophan

The crude product typically contains unreacted starting materials, the mono-protected intermediate, and byproducts. Purification is essential to obtain the high-purity compound required for subsequent applications.

Purification Workflow

Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The polarity of the eluent should be optimized based on TLC analysis of the crude product. A starting mixture of 10-20% ethyl acetate in hexanes is a reasonable starting point.

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

For achieving higher purity, recrystallization can be performed after column chromatography.

Solvent System: A suitable solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or lower. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) can be effective.

Procedure:

-

Dissolution: Dissolve the product from chromatography in a minimal amount of the hot solvent system.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

Filtration: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent system.

-

Drying: Dry the crystals under vacuum to obtain the highly pure Nα-Boc-N-in-Boc-L-tryptophan.

Data Presentation

The following tables summarize the key quantitative and qualitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Property | L-Tryptophan | Nα-Boc-N-in-Boc-L-tryptophan |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₂₁H₂₈N₂O₆ |

| Molecular Weight | 204.23 g/mol | 404.46 g/mol |

| Appearance | White to yellowish-white crystalline powder | White to off-white powder |

| Melting Point | 289 °C (decomposes) | Not available (typically an amorphous solid or oil) |

| Solubility | Sparingly soluble in water, soluble in dilute acids and bases | Soluble in most organic solvents (e.g., EtOAc, DCM, MeOH) |

Table 2: Synthesis and Purification Data (Typical)

| Parameter | Value/Condition |

| Reaction Yield | 70-90% (crude) |

| Purity (after chromatography) | >95% (as determined by HPLC) |

| Purity (after recrystallization) | >98% (as determined by HPLC) |

| TLC Mobile Phase | 20-40% Ethyl acetate in Hexanes |

| Column Chromatography Eluent | Gradient of 10-50% Ethyl acetate in Hexanes |

| Recrystallization Solvents | Ethyl acetate/Hexanes, Dichloromethane/Heptane |

Characterization

The structure and purity of the synthesized Nα-Boc-N-in-Boc-L-tryptophan should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of both Boc groups and the overall structure of the molecule. The proton NMR spectrum is expected to show two distinct singlets for the tert-butyl protons of the two Boc groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis and purification of Nα-Boc-N-in-Boc-L-tryptophan are critical processes for its application in advanced peptide synthesis. The di-Boc protection strategy effectively shields the reactive sites of L-tryptophan, enabling its seamless incorporation into complex peptide chains. The detailed protocols and purification workflows provided in this guide offer a robust framework for researchers and drug development professionals to produce this valuable amino acid derivative with high yield and purity. Careful monitoring and optimization of the reaction and purification steps are essential for achieving the desired product quality.

References

A Technical Guide to Nα,N1-bis(tert-butoxycarbonyl)-L-tryptophan (Boc-Trp(Boc)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα,N1-bis(tert-butoxycarbonyl)-L-tryptophan, commonly referred to as Boc-Trp(Boc)-OH. It covers its chemical structure, IUPAC nomenclature, physicochemical properties, and its critical role in modern peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Chemical Structure and IUPAC Name

This compound is a derivative of the amino acid L-tryptophan where both the alpha-amino group (Nα) and the indole nitrogen (N1) are protected by a tert-butoxycarbonyl (Boc) group. This dual protection is crucial for preventing unwanted side reactions during peptide synthesis.

Chemical Structure:

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]propanoic acid.[1]

Synonyms: this compound, N-alpha-t-Boc-N-in-t-Boc-L-tryptophan, N,1-bis[(1,1-dimethylethoxy)carbonyl]-L-Tryptophan.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are essential for understanding its behavior in various solvents and reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C21H28N2O6 | [1] |

| Molecular Weight | 404.46 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols. | |

| XLogP3 | 3.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 9 | [1] |

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), protecting reactive side chains of amino acids is paramount to prevent side reactions and ensure the correct peptide sequence is assembled. The indole ring of tryptophan is susceptible to oxidation and alkylation under the acidic conditions used for the removal of the Nα-Boc group in Boc-SPPS.

The Boc group on the indole nitrogen of this compound serves as a robust protecting group, safeguarding the indole moiety from degradation. This protection is particularly important during the final cleavage step from the resin, which often employs strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The use of this compound leads to higher purity and yield of the target peptide, especially in sequences containing multiple tryptophan residues or those prone to side reactions.

Experimental Protocol: Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

This section outlines a general protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Scavengers for cleavage (e.g., anisole, thioanisole, cresol)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

-

First Amino Acid Coupling (Esterification):

-

Couple the first Boc-protected amino acid to the resin. For Merrifield resins, this is typically achieved by reacting the cesium salt of the Boc-amino acid with the resin in DMF at an elevated temperature.[1]

-

-

Deprotection of Nα-Boc Group:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Nα-Boc protecting group.[1]

-

Wash the resin with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM until a neutral pH is achieved.

-

Wash the resin with DCM to remove excess DIEA.

-

-

Amino Acid Coupling:

-

Dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling reagent (e.g., HBTU) in DMF.

-

Add the activation solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The progress of the reaction can be monitored by a ninhydrin test.

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 3.

-

Cleavage from Resin and Side-Chain Deprotection:

-

Dry the peptide-resin under vacuum.

-

HF Cleavage: Transfer the resin to a specialized HF cleavage apparatus. Add scavengers (e.g., anisole) and then anhydrous HF. The cleavage is typically performed at 0°C for 1-2 hours. After the reaction, the HF is evaporated.

-

TFMSA Cleavage: As an alternative to HF, a mixture of TFMSA, TFA, and scavengers can be used. This procedure does not require specialized apparatus.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Collect the crude peptide by filtration or centrifugation.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow and Logical Diagrams

The following diagrams illustrate the key processes involved in Boc-SPPS using this compound.

References

Solubility Profile of Boc-Trp(Boc)-OH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N,α-di-tert-butoxycarbonyl-L-tryptophan (Boc-Trp(Boc)-OH), a crucial derivative used in peptide synthesis and other areas of organic chemistry. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound is a white to slightly yellow solid powder.[1] Its structure, featuring two bulky and lipophilic tert-butoxycarbonyl (Boc) protecting groups on both the alpha-amino group and the indole nitrogen of tryptophan, significantly influences its solubility profile. These groups increase the molecule's overall hydrophobicity compared to unprotected L-tryptophan, leading to enhanced solubility in many organic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on product specifications and qualitative descriptions, the following information has been compiled. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the crystalline form of the solid.

| Solvent | Chemical Formula | Solubility (at ambient temperature) | Comments |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble (1 mmole in 2 ml) | A clear solution is formed. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Commonly cited as a suitable solvent.[1] |

Note: The solubility in DMF can be approximated from the provided data. With a molecular weight of 404.46 g/mol for this compound, 1 mmole is equivalent to 0.404 grams. Therefore, the solubility is approximately 202 g/L in DMF. This should be considered a semi-quantitative value and may vary.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted shake-flask method, which is suitable for determining the equilibrium solubility of this compound.

Materials and Equipment

-

Solute: this compound (of known purity)

-

Solvents: High-purity organic solvents of interest (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate)

-

Apparatus:

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or orbital incubator with temperature control

-

Small-volume glass vials with solvent-resistant caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, made of a material compatible with the solvent)

-

Autosampler vials for analysis

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

-

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial containing the excess solid.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step should be performed quickly to minimize solvent evaporation.

-

Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted saturated solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing the response to the previously generated calibration curve.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent using the following formula, accounting for any dilution factors:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

Spectroscopic data for Boc-Trp(Boc)-OH (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nα,N1-bis(tert-butoxycarbonyl)-L-tryptophan, commonly known as Boc-Trp(Boc)-OH. This doubly protected amino acid is a crucial building block in solid-phase peptide synthesis, particularly for incorporating tryptophan residues while preventing side reactions. Understanding its spectroscopic characteristics is paramount for identity confirmation, purity assessment, and in-process monitoring during peptide synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analyses of this compound and the closely related Nα-Boc-L-tryptophan (Boc-Trp-OH). The data for Boc-Trp-OH is provided for comparative reference, as it shares significant structural similarities.

Table 1: ¹H NMR Spectroscopic Data of Boc-Trp-OH in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | Indole N-H |

| ~7.0 - 7.7 | m | 5H | Aromatic C-H |

| ~4.5 - 4.8 | m | 1H | α-CH |

| ~3.2 - 3.4 | m | 2H | β-CH₂ |

| ~1.4 | s | 9H | Boc (t-butyl) |

Note: Data is based on typical values for Boc-protected tryptophan and may vary depending on experimental conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 173 | Carboxylic Acid Carbonyl (C=O) |

| ~155 - 156 | Carbamate Carbonyls (Boc C=O) |

| ~80.0 | Quaternary Carbons of Boc groups (C(CH₃)₃) |

| ~28.5 | Methyl Carbons of Boc groups (C(CH₃)₃) |

| Various | Aromatic and Aliphatic Carbons of the Tryptophan side chain |

Note: The presence of two Boc groups in this compound would likely result in two distinct signals for the carbamate carbonyls and the quaternary and methyl carbons of the Boc groups, though they may overlap.

Table 3: FT-IR Spectroscopic Data

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 2500 | O-H (Carboxylic Acid) | Broad absorption due to hydrogen bonding |

| ~2980, ~2930 | C-H (Alkyl) | Stretching vibrations of the Boc groups and tryptophan side chain |

| ~1740, ~1710 | C=O (Carbonyl) | Strong absorptions from the carboxylic acid and two carbamate groups |

| ~1500 - 1450 | C=C (Aromatic) | Stretching vibrations of the indole ring |

| ~1370, ~1390 | C-H (t-butyl) | Bending vibrations characteristic of the Boc group |

| ~1160 | C-O | Stretching vibration of the carbamate groups |

Note: The presence of two Boc groups and a carboxylic acid will lead to multiple strong carbonyl absorptions.

Table 4: Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and can aid in structural elucidation through fragmentation analysis.

| Ion | Calculated m/z | Observed m/z | Method |

| [M+H]⁺ | 405.1998 | To be determined | ESI-MS |

| [M+Na]⁺ | 427.1818 | To be determined | ESI-MS |

| [M-H]⁻ | 403.1842 | To be determined | ESI-MS |

Note: The molecular weight of this compound (C₂₁H₂₈N₂O₆) is 404.46 g/mol .[4] The observed m/z values would be determined experimentally.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard acquisition parameters. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[1]

-

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30° pulse, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.[1]

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (solid)

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

Spatula

-

Mortar and pestle (for KBr pellet method)

-

Potassium Bromide (KBr), IR grade (for KBr pellet method)

Procedure (ATR Method):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known functional group frequencies.

-

Mass Spectrometry

Objective: To determine the molecular weight of this compound.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)

-

Solvent for sample preparation (e.g., acetonitrile/water with 0.1% formic acid)

-

Syringe pump or liquid chromatography system for sample introduction

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically in the low µg/mL to ng/mL range) in a suitable solvent mixture.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

-

Acquire the mass spectrum in either positive or negative ion mode. In positive mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed. In negative mode, the deprotonated molecule ([M-H]⁻) is detected.

-

-

Data Analysis:

-

Determine the m/z values of the observed ions.

-

Calculate the molecular weight of the compound from the m/z values and the charge state of the ions.

-

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analyses described above.

References

Stability and Storage of Boc-Trp(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα,N1-bis(tert-butoxycarbonyl)-L-tryptophan, commonly known as Boc-Trp(Boc)-OH. Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of peptide synthesis and the quality of final drug products. This document outlines the key factors influencing its stability, provides recommended storage and handling procedures, and discusses potential degradation pathways.

Core Concepts: Chemical Structure and Stability

This compound is an L-tryptophan derivative where both the alpha-amino group and the indole nitrogen of the side chain are protected by the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection strategy is instrumental in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions associated with the nucleophilic indole ring. The stability of this compound is intrinsically linked to the integrity of these Boc protecting groups.

The primary factor governing the stability of this compound is its susceptibility to acid-catalyzed hydrolysis. The Boc groups are designed to be stable under neutral and basic conditions but can be readily cleaved in the presence of strong acids. Additionally, exposure to excessive heat, moisture, and light can potentially impact the compound's purity over time.

Quantitative Stability Data

While extensive, publicly available long-term stability data for this compound is limited, valuable insights can be drawn from data on the closely related compound, Fmoc-Trp(Boc)-OH. A certificate of analysis for Fmoc-Trp(Boc)-OH provides specific stability information which can be used as a reliable indicator for this compound due to the shared Boc-protected indole side chain.

Table 1: Recommended Long-Term Storage Conditions and Expected Stability of Fmoc-Trp(Boc)-OH (as a proxy for this compound)

| Storage Condition | Form | Expected Shelf Life |

| -20°C | Powder | 3 years[1] |

| 4°C | Powder | 2 years[1] |

| In solvent (-80°C) | Solution | 6 months[1] |

| In solvent (-20°C) | Solution | 1 month[1] |

Furthermore, studies on the acid lability of Fmoc-Trp(Boc)-OH in various trifluoroacetic acid (TFA) cleavage cocktails provide quantitative data on its degradation under acidic conditions. This is critical for understanding its behavior during the deprotection steps in peptide synthesis.

Degradation Pathways and Mechanisms

The principal degradation pathway for this compound is the acid-catalyzed removal of the Boc protecting groups. This process is intentional during the final cleavage step of peptide synthesis but must be avoided during storage and handling.

Figure 1. Simplified degradation pathway of this compound under acidic conditions.

Under thermal stress, unprotected tryptophan can undergo complex degradation, including decarboxylation and oxidation. While the Boc protecting groups offer some thermal stability, prolonged exposure to high temperatures should be avoided.

Recommended Storage and Handling Workflow

To ensure the long-term stability and purity of this compound, a systematic approach to storage and handling is essential. The following workflow outlines the best practices for researchers and laboratory personnel.

Figure 2. Recommended workflow for the storage and handling of this compound.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A standard method for assessing the purity of this compound and detecting any degradation products is reverse-phase HPLC.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 280 nm

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure and identify any structural changes due to degradation.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expect characteristic signals for the Boc groups (singlet around 1.4-1.5 ppm), the tryptophan indole and backbone protons.

-

¹³C NMR: Key signals include those for the carbonyl carbons of the Boc groups and the carboxylic acid, as well as the carbons of the tryptophan ring system.

Conclusion

The stability of this compound is critical for its successful application in peptide synthesis. By adhering to the recommended storage conditions of a cool, dry, and dark environment, and by following proper handling procedures, researchers can minimize degradation and ensure the high purity of this essential reagent. The primary degradation pathway to be aware of is acid-catalyzed deprotection. Regular quality control checks using methods such as HPLC and NMR are recommended to verify the integrity of the material, especially for long-term stored batches.

References

The Strategic Imperative of Boc-Trp(Boc)-OH in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those containing the indole-bearing amino acid tryptophan, presents a significant challenge in peptide chemistry. The electron-rich indole side chain is highly susceptible to electrophilic attack and oxidation, leading to undesirable side reactions that compromise the purity and yield of the final product. This technical guide provides an in-depth review of the use of Nα-Boc-N-in-Boc-L-tryptophan (Boc-Trp(Boc)-OH) and its more commonly used Fmoc-protected counterpart, Fmoc-Trp(Boc)-OH, as a cornerstone strategy to mitigate these challenges, ensuring the fidelity of peptide synthesis.

The Challenge: Tryptophan Side Reactions in Peptide Synthesis

During solid-phase peptide synthesis (SPPS), particularly in the widely adopted Fmoc/tBu strategy, the final cleavage step involves strong acid treatment, typically with trifluoroacetic acid (TFA). This process liberates not only the target peptide from the resin but also a cocktail of reactive carbocations from the acid-labile side-chain protecting groups.

The indole nucleus of tryptophan is a potent nucleophile and is readily attacked by these electrophilic species. A primary source of problematic cations arises from the sulfonyl-based protecting groups used for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1] These can lead to the transfer of the protecting group to the tryptophan indole ring, a significant and often hard-to-remove impurity.[2]

Studies on the synthesis of peptides containing both tryptophan and arginine without indole protection have shown that this side reaction can be substantial. For example, the synthesis of [Asn2,Trp4]Dynorphin A-(1-13) with an unprotected tryptophan resulted in crude products containing 22-30% of a side product attributed to the modification of tryptophan by the Pmc group from a protected arginine.[3]

The Solution: Indole Protection with a Boc Group

To prevent these deleterious side reactions, protection of the indole nitrogen (N-in) is paramount. The tert-butyloxycarbonyl (Boc) group has emerged as the protecting group of choice for the tryptophan side chain in Fmoc-SPPS. The use of Fmoc-Trp(Boc)-OH is strongly recommended for any synthesis involving tryptophan, especially when arginine is also present in the sequence.[2][4]

The key advantages of using Fmoc-Trp(Boc)-OH are:

-

Prevention of Alkylation: The Boc group effectively shields the indole ring from electrophilic attack by carbocations generated during TFA cleavage. The combination of Trp(Boc) with Arg(Pbf) has been shown to lead to "extremely low levels" of tryptophan alkylation.[5]

-

Enhanced Purity and Yield: By minimizing the formation of tryptophan adducts, the crude peptide is significantly purer, which simplifies downstream HPLC purification and increases the overall isolated yield.[2][4]

-

Unique Deprotection Mechanism: Upon treatment with TFA, the indole Boc group is not immediately cleaved. Instead, it forms a transient carbamic acid intermediate. This intermediate continues to protect the indole ring from electrophilic attack before it subsequently decarboxylates to yield the native tryptophan residue.[1][4]

The logical workflow for preventing this common side reaction is illustrated below.

Quantitative Data on Performance

The impact of using Fmoc-Trp(Boc)-OH on peptide synthesis outcomes is significant. While direct comparative studies on a single peptide are scarce in peer-reviewed literature, data from various sources allows for a clear comparison of expected outcomes.

| Parameter | Synthesis with Unprotected Trp | Synthesis with Fmoc-Trp(Boc)-OH | Source |

| Major Side Product | 22-30% Trp modification by Pmc group | "Extremely low levels" of alkylation | ,[5] |

| Expected Crude Purity | Significantly lower due to adducts | >80% (for a model dipeptide) | [6] |

| Expected Crude Yield | Lower due to side product formation | >85% (for a model dipeptide) | [6] |

| Final Purity (Complex Peptide) | Not reported, purification challenging | 50-70% (crude, for Liraglutide) | [4] |

| Recommendation | Not recommended for Arg-containing peptides | Strongly recommended | [4] |

Experimental Protocols

Successful peptide synthesis relies on meticulous execution. Below are detailed protocols for the key steps involving Fmoc-Trp(Boc)-OH in a manual Fmoc-SPPS workflow.

General Fmoc-SPPS Cycle

The following diagram outlines the standard workflow for a single amino acid coupling cycle in Fmoc-based solid-phase peptide synthesis.

Detailed Protocol: Manual Fmoc-SPPS

This protocol is adapted for a standard 0.1 mmol scale synthesis.

A. Resin Preparation and Swelling:

-

Place the appropriate amount of resin (e.g., 200 mg of 0.5 mmol/g loading Rink Amide resin) into a fritted peptide synthesis vessel.

-

Add N,N-Dimethylformamide (DMF, ~5 mL) to the vessel.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling).

-

After swelling, drain the DMF.

B. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (v/v, ~5 mL) to the swollen resin.

-

Agitate for 5 minutes. Drain the solution.

-

Add a fresh 5 mL aliquot of 20% piperidine in DMF.

-

Agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

C. Amino Acid Coupling (incorporating Fmoc-Trp(Boc)-OH):

-

In a separate vial, prepare the activation mixture. For a 4-fold excess:

-

Fmoc-Trp(Boc)-OH (0.4 mmol, 210.6 mg)

-

HATU (0.4 mmol, 152.1 mg)

-

-

Dissolve the solids in DMF (~3 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 139 µL) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, repeat the coupling step.

D. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with Dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail. For peptides containing Arg and Trp, Reagent K is a common choice:

-

TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT)

-

Ratio: 82.5 / 5 / 5 / 5 / 2.5 (v/v/w/v/v)

-

-

Add the cleavage cocktail to the dried resin (~5-10 mL per 100 mg of resin).

-

Agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing methyl tert-butyl ether (MTBE) or diethyl ether (~40 mL).

-

Rinse the resin with a small amount of fresh TFA and add to the ether.

-

A white precipitate (the crude peptide) should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Conclusion

The use of Boc protection on the indole side chain of tryptophan, via the commercially available Fmoc-Trp(Boc)-OH derivative, is a critical and highly effective strategy in modern Fmoc-SPPS. It directly addresses one of the most common and problematic side reactions in peptide synthesis: the acid-catalyzed alkylation of tryptophan. By shielding the indole nucleus during the harsh final cleavage step, this method leads to significantly purer crude products, simplifies purification, and ultimately provides higher yields of the target peptide. For any researcher or drug development professional synthesizing tryptophan-containing peptides, particularly those that also include arginine, the use of Fmoc-Trp(Boc)-OH should be considered standard practice to ensure the highest probability of success.

References

- 1. benchchem.com [benchchem.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Advantages of Di-Boc Protected Tryptophan

For researchers, scientists, and drug development professionals, the synthesis of complex peptides presents numerous challenges. One of the most sensitive residues, tryptophan, and its reactive indole side chain, is notoriously susceptible to side reactions during synthesis, particularly under acidic conditions. This guide provides an in-depth analysis of the use of di-Boc protected tryptophan, specifically focusing on Nα-Fmoc-N-in-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH), a critical building block that enhances stability, minimizes side reactions, and ultimately improves the purity and yield of target peptides.

The indole ring of tryptophan is highly vulnerable to oxidation and alkylation by electrophiles, which are often generated during the acidic cleavage of other protecting groups used in Solid-Phase Peptide Synthesis (SPPS).[1] The primary role of protecting the indole nitrogen is to mitigate these degradation pathways.[1]

Core Advantages of Indole N-Boc Protection

The use of a tert-butyloxycarbonyl (Boc) group to protect the indole nitrogen of tryptophan, in conjunction with an Nα-Fmoc group for chain elongation (Fmoc-Trp(Boc)-OH), is a cornerstone of modern Fmoc-based SPPS. This strategy offers robust protection and stability, directly addressing the inherent reactivity of the indole ring.

1. Suppression of Electrophilic Attack and Alkylation: During the final cleavage step in SPPS, strong acids like trifluoroacetic acid (TFA) are used to remove side-chain protecting groups. This process generates highly reactive carbocations from groups such as tert-butyl (tBu) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) on arginine residues.[1][2] An unprotected tryptophan indole ring is an excellent nucleophile and is readily attacked by these carbocations, leading to undesired alkylated peptide byproducts.

The Boc group on the indole nitrogen effectively shields the ring from this electrophilic attack.[1][3] Upon treatment with TFA, the indole Boc group is cleaved, forming a transient carbamic acid intermediate that continues to protect the indole from modification.[1] This preventative measure is crucial for obtaining a pure final product, especially in sequences rich in arginine and other residues requiring acid-labile side-chain protection.[1][4][5]

2. Prevention of Sulfonyl Group Migration: A significant side reaction observed during the deprotection of peptides containing both arginine and tryptophan is the transfer of sulfonyl protecting groups (e.g., Pmc, Mtr) from the arginine side chain to the tryptophan indole.[2][5] The use of Fmoc-Trp(Boc)-OH is highly recommended as the most effective method to prevent this migration, ensuring a cleaner crude peptide and a higher yield of the desired product.[2][5]

3. Enhanced Stability and Solubility: The Boc protecting group on the indole nitrogen enhances the overall stability of the tryptophan residue throughout the synthesis process.[6] This modification can also improve the solubility of the protected amino acid derivative.[6] Furthermore, the di-Boc derivative Nα,N-in-di-Boc-L-tryptophan has been shown to be stable under catalytic hydrogenation conditions, a property not shared by its mono-Boc counterparts, which can be crucial in certain synthetic routes.[3]

Quantitative Data Presentation

The selection of a protecting group strategy directly impacts the yield and purity of the final peptide. While direct, perfectly controlled comparative studies are sparse in the literature, the available data highlights the advantages of the Boc group for indole protection in Fmoc-SPPS.

Table 1: Performance Comparison of Tryptophan Indole Protecting Groups

| Protecting Group | Synthesis Strategy | Key Advantages | Common Side Reactions Prevented / Issues |

| None (Unprotected) | Fmoc/Boc | Simplicity in building block preparation. | Highly susceptible to alkylation and oxidation during acid cleavage.[1] |

| Boc | Fmoc | Excellent prevention of indole alkylation from carbocations (e.g., from Arg(Pbf/Pmc), tert-butylation).[1][2] Stable to the basic conditions (piperidine) used for Fmoc removal.[1] | Requires strong acid (e.g., TFA) for removal.[1] |

| Formyl (For) | Boc | Stable to the repetitive moderate acid treatments used for Nα-Boc removal. | Potential for formyl group migration to a free Nα-amino group, leading to truncated peptides.[1] Requires base or strong acid with scavengers for deprotection.[1] |

Note: The performance and reported yields can vary significantly based on the specific peptide sequence, resin, and cleavage conditions used.

Table 2: Deprotection Efficiency Under Specific Acidic Conditions

| Compound | Cleavage Cocktail | Treatment Time | Deprotection Yield (%) |

| Fmoc-Trp(Boc)-OH | TFA/H₂O/CH₂Cl₂ (10:2:88) | 1 hour | ~69% |

| Fmoc-Trp(Thp)-OH | TFA/H₂O/CH₂Cl₂ (10:2:88) | 1 hour | ~90% |

Data sourced from a comparative study on the acid lability of different protecting groups.[7] This highlights that while effective, the cleavage of the indole Boc group requires sufficiently strong acidic conditions.

Experimental Protocols

Detailed methodologies are essential for reproducing results and applying these techniques in a laboratory setting.

Protocol 1: Synthesis of Nα-Boc-L-tryptophan

This protocol describes the protection of the alpha-amino group of L-tryptophan.

-

Dissolution: Dissolve L-tryptophan (50 mmol) in a 1:1 mixture of water and dioxane (200 mL).[8]

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 50 mmol) and 1 M NaOH (50 mL) to the solution.[8]

-

Reaction: Stir the mixture at room temperature for 24 hours.[8]

-

Acidification: Adjust the pH of the mixture to approximately 2.4 by adding aqueous HCl.[8]

-

Extraction: Extract the product with ethyl acetate (2 x 150 mL).[8]

-

Isolation: Evaporate the combined organic phases to dryness to yield Nα-Boc-L-tryptophan as a white solid.[8]

Protocol 2: Incorporation of Fmoc-Trp(Boc)-OH in Fmoc-SPPS

This protocol outlines a standard coupling cycle within an automated or manual synthesizer.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide) with the preceding amino acid already coupled and its Nα-Fmoc group removed.

-

Activation: In a separate vessel, activate Fmoc-Trp(Boc)-OH (3-5 equivalents) with a suitable coupling agent like HBTU/HOBt or HATU in the presence of a base such as DIPEA in DMF or NMP.

-

Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

Washing: Thoroughly wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Nα-Fmoc group of the newly added tryptophan, preparing it for the next coupling cycle.

Protocol 3: Final Cleavage and Deprotection

This protocol removes the completed peptide from the solid support and cleaves all side-chain protecting groups, including the indole N-Boc group.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Arg and Trp is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The TIS and water act as scavengers to capture the reactive cations generated.[9]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows associated with the use of di-Boc protected tryptophan.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Indole Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmacologically active compounds. Its inherent reactivity, particularly the nucleophilicity of the indole nitrogen and the electron-rich pyrrole ring, presents a significant challenge in multi-step organic synthesis. Protecting the indole nitrogen is often a crucial strategy to prevent undesired side reactions and to direct reactivity towards other positions of the ring. Among the various N-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a versatile and widely employed tool. This technical guide provides an in-depth exploration of the role of the indole Boc protecting group, covering its installation, cleavage, and its influence on the reactivity of the indole ring, with a focus on applications in drug discovery and development.

Core Functions of the Indole Boc Protecting Group

The primary functions of the Boc group in indole chemistry are:

-

Protection of the Indole Nitrogen: The N-H proton of indole is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases. The resulting indolide anion is highly nucleophilic. The Boc group effectively masks this reactivity, rendering the indole nitrogen non-nucleophilic and non-basic under many reaction conditions. This is particularly critical in peptide synthesis involving tryptophan residues, where the unprotected indole can be susceptible to oxidation or modification by cationic species generated during cleavage steps.[1]

-

Modulation of Ring Reactivity: The Boc group is electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution. This modulation of reactivity can be harnessed to achieve selective functionalization at specific positions.

-

Directed Metalation: The Boc group can act as a directing group for lithiation, facilitating deprotonation at the C2 position of the indole ring. This allows for the introduction of a wide range of electrophiles at this position.[2]

Experimental Protocols

Boc Protection of Indoles

The most common method for the N-Boc protection of indoles involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Protocol 1: General Procedure for N-Boc Protection of Indole using (Boc)₂O and DMAP [3]

-

Reagents and Materials:

-

Indole or substituted indole (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Standard laboratory glassware

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the indole (1.0 eq) and DMAP (0.05 - 0.2 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add (Boc)₂O (1.1 - 1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected indole.

-

If necessary, purify the product by flash column chromatography.

-

Mechanism of DMAP-Catalyzed N-Boc Protection

Boc Deprotection of Indoles

The removal of the Boc group can be achieved under various conditions, with the choice of method depending on the presence of other functional groups in the molecule.

Protocol 2: Acidic Deprotection using Trifluoroacetic Acid (TFA) [4][5]

-

Reagents and Materials:

-

N-Boc protected indole (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA) (20-50% v/v)

-

Saturated aqueous NaHCO₃ or another suitable base for neutralization

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the N-Boc protected indole in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (20-50% v/v) to the solution.

-

Stir the reaction mixture at 0 °C to room temperature for 1-18 hours, monitoring by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

Protocol 3: Basic Deprotection using Sodium Methoxide (NaOMe) [6]

-

Reagents and Materials:

-

N-Boc protected indole (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (catalytic amount to several equivalents, depending on the substrate)

-

Standard laboratory glassware

-

Inert atmosphere

-

-

Procedure:

-

Dissolve the N-Boc protected indole in anhydrous methanol under an inert atmosphere.

-

Add sodium methoxide to the solution.

-

Stir the reaction at room temperature, monitoring by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

-

Remove the methanol under reduced pressure.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography if needed.

-

Quantitative Data

The efficiency of Boc protection and deprotection reactions is highly dependent on the substrate and reaction conditions. The following tables summarize representative quantitative data.

Table 1: N-Boc Protection of Various Amines using (Boc)₂O and Catalytic DMAP [3]

| Substrate | (Boc)₂O (eq) | DMAP (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | 1.1 | 0.1 | DCM | RT | 2 | 98 |

| 4-Nitroaniline | 1.2 | 0.2 | THF | 40 | 12 | 95 |

| Piperidine | 1.1 | 0.05 | DCM | 0 - RT | 1 | 99 |

| Indole | 1.1 | 0.1 | MeCN | RT | 3 | 96 |

Table 2: Comparative Data for N-Boc Deprotection of N-Boc-bromoindoles [6]

| Deprotection Method | Reagent(s) | Solvent | Temp (°C) | Time | Yield (%) |

| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 1 - 18 h | High |

| Acidic | Hydrochloric Acid (HCl) | Dioxane / Methanol | RT | 2 - 16 h | High |

| Basic | Sodium Methoxide (NaOMe) | Methanol (MeOH) | RT | 2 - 12 h | High |

| Thermal | - | Toluene | 110 | 1 - 5 h | Moderate to High |

Role in Drug Development and Synthesis

The Boc protecting group is instrumental in the synthesis of numerous drug candidates and approved pharmaceuticals containing the indole scaffold.

Application in Solid-Phase Peptide Synthesis (SPPS)